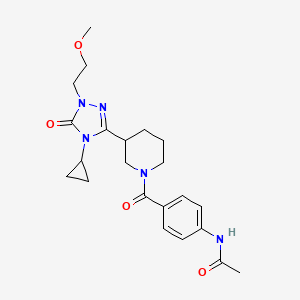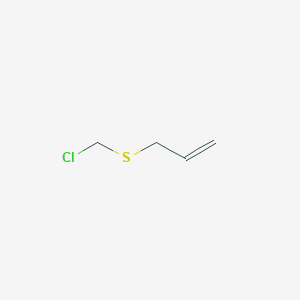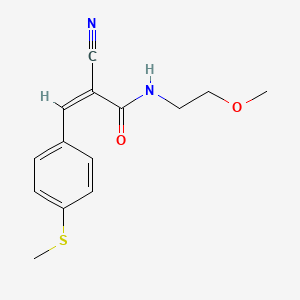
(Z)-2-Cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CMMP is a chemical compound that belongs to the class of enamide derivatives. It is a yellow powder with a molecular weight of 343.42 g/mol. CMMP has been found to exhibit several interesting properties that make it a promising candidate for scientific research.
Mécanisme D'action
The mechanism of action of CMMP is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes and signaling pathways in the body. CMMP has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation. It also inhibits the activity of cyclooxygenases, which are involved in the production of prostaglandins that play a role in inflammation.
Biochemical and physiological effects:
CMMP has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CMMP has also been found to reduce inflammation and oxidative stress in animal models. Additionally, it has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CMMP is its broad range of potential applications in scientific research. It has been found to exhibit activity against a variety of targets, making it a promising candidate for drug discovery. However, one of the limitations of CMMP is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several future directions for research on CMMP. One area of interest is its potential as a therapeutic agent for the treatment of cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of CMMP and its effects on different signaling pathways in the body. Finally, there is a need for the development of more efficient synthesis methods for CMMP, which could make it more accessible for use in scientific research.
In conclusion, CMMP is a promising chemical compound that has been widely studied for its potential applications in scientific research. It exhibits anti-inflammatory, anti-cancer, and anti-viral properties, and has been shown to inhibit the activity of several enzymes and signaling pathways in the body. While there are limitations to its use in certain experimental settings, CMMP has the potential to be a valuable tool for drug discovery and therapeutic development.
Méthodes De Synthèse
The synthesis of CMMP is a multi-step process that involves the reaction of 4-methylthiophenol with 2-bromoethylamine hydrobromide to produce 4-methylsulfanylphenyl-2-aminoethan-1-ol. This intermediate is then reacted with acryloyl chloride to yield (Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide.
Applications De Recherche Scientifique
CMMP has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. CMMP has also been shown to inhibit the activity of several enzymes, including tyrosine kinases and cyclooxygenases.
Propriétés
IUPAC Name |
(Z)-2-cyano-N-(2-methoxyethyl)-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-18-8-7-16-14(17)12(10-15)9-11-3-5-13(19-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,17)/b12-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJUIYFBKZQPW-XFXZXTDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)SC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC=C(C=C1)SC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-Ethoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2462030.png)
![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-ethoxybenzamide](/img/structure/B2462031.png)
![2-[(3,5-Difluorophenyl)methyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2462033.png)
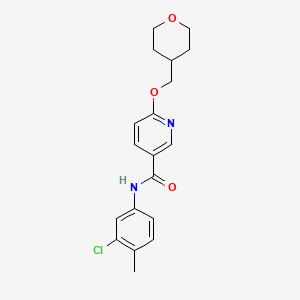
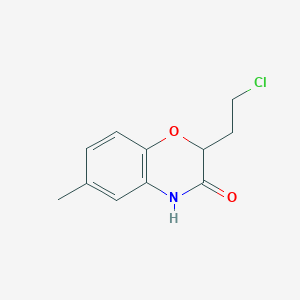
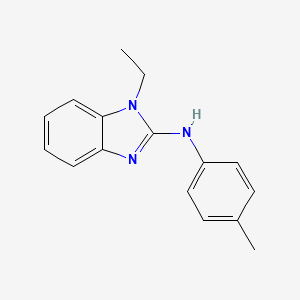
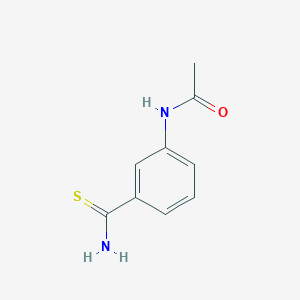
![4-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B2462040.png)
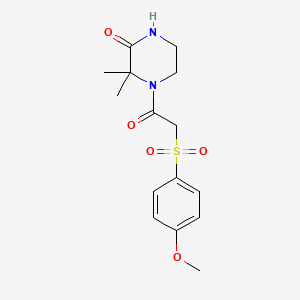

![3-isobutyl-2-((2-methylbenzyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2462043.png)
